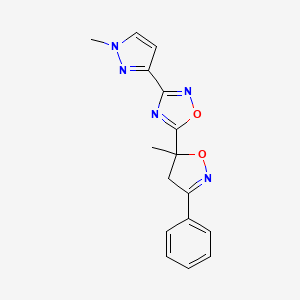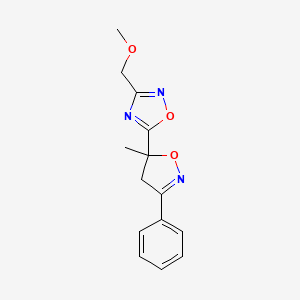![molecular formula C18H24N6O B6983361 N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine](/img/structure/B6983361.png)
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine is a complex organic compound that features a unique combination of triazole and oxadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine typically involves multiple steps. The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves the alkylation of the triazole-oxadiazole intermediate with N,2,2-trimethylpropan-1-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or oxadiazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce triazole-oxadiazole amines with altered functional groups.
Applications De Recherche Scientifique
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A similar compound used as a ligand in coordination chemistry.
1,2,3-Triazole derivatives: Known for their stability and wide range of applications in medicinal chemistry.
1,2,4-Oxadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals due to their biological activity.
Uniqueness
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine is unique due to its combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to compounds with only one of these rings.
Propriétés
IUPAC Name |
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-18(2,3)13-23(4)12-16-19-17(21-25-16)15-11-24(22-20-15)10-14-8-6-5-7-9-14/h5-9,11H,10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUHIFWSRQBFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)CC1=NC(=NO1)C2=CN(N=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B6983301.png)
![N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983305.png)
![2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine](/img/structure/B6983320.png)
![2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine](/img/structure/B6983325.png)
![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide](/img/structure/B6983339.png)
![2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide](/img/structure/B6983341.png)
![N-[2-[5-[[2,2-dimethylpropyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983349.png)
![1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B6983353.png)
![2-Methyl-5-[2-[3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B6983380.png)
![4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine](/img/structure/B6983381.png)
![Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6983389.png)
![5-[5-(Cyclopent-2-en-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983395.png)
